molecular formula C10H8FNO B8538181 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Cat. No.: B8538181
M. Wt: 177.17 g/mol
InChI Key: ZMGLSCQGLMQEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,5-dihydro-1-benzazepin-2-one is a seven-membered heterocyclic compound featuring a fused benzene ring and an azepinone core with a fluorine substituent at the 7-position.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

7-fluoro-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C10H8FNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h1,3-6H,2H2,(H,12,13)

InChI Key

ZMGLSCQGLMQEBX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)NC2=C1C=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzodiazepines

Benzodiazepines (e.g., 1,4- and 1,5-benzodiazepinones) share a fused benzene-diazepine ring system, differing from benzazepinones in ring size and nitrogen placement. Fluorination at specific positions enhances metabolic stability and receptor binding. Key comparisons include:

Compound Substituents Key Properties Biological Activity
7-Fluoro-1,5-dihydro-1-benzazepin-2-one F at C7 Enhanced lipophilicity, potential CNS penetration Hypothesized neuroprotective effects (inferred)
7-Fluoro-1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one F at C7, phenyl at C5 Simple NCI mass spectrum with intense (M-H)- ion Antibacterial/neuroactivity (structural analog)
6,7,8,9-Tetrafluoro-1,4-dimethyl-1,5-benzodiazepin-2-one Four F atoms on benzene ring Increased electron-withdrawing effects, altered ring conformation Improved metabolic stability

Structural Insights :

  • Fluorine at C7 in benzazepinones may mimic the electronic effects seen in fluorinated benzodiazepines, stabilizing the molecule against oxidative metabolism .
  • The absence of a second nitrogen in the azepinone ring (vs. diazepines) reduces GABAA receptor affinity but may favor interactions with dopaminergic or serotonergic systems .
Chlorinated and Nitro-Substituted Analogs

Chloro and nitro groups are common in psychoactive benzodiazepines. Comparisons highlight the role of halogen electronegativity and steric effects:

Compound Substituents Key Properties Biological Activity
7-Chloro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one Cl at C7, methyl at N1 High metabolic stability, strong GABAA binding Anxiolytic, sedative
5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one Cl at C5, NO2 at C7 Nitro group enhances receptor affinity but increases hepatotoxicity Anticonvulsant, muscle relaxant

Comparison with Target Compound :

  • Fluorine’s smaller atomic radius (vs.
  • The absence of a nitro group in this compound may lower toxicity risks compared to nitro-substituted analogs .
Non-Fluorinated Benzazepinones and Diazepines

Non-fluorinated analogs provide baseline data for assessing fluorine’s impact:

Compound Substituents Key Properties Biological Activity
1-Allyl-4-phenyl-1,5-benzodiazepin-2-one Allyl at N1, phenyl at C4 Flexible N1 substituent enhances synthetic versatility Antidepressant (serotonergic modulation)
2,3-Dihydro-1H-1,5-benzodiazepin-2-one No substituents Planar ring conformation, limited bioavailability Weak CNS activity

Key Differences :

  • Fluorine’s electron-withdrawing effect in the target compound may increase ring rigidity and binding affinity compared to non-fluorinated analogs .

Research Findings and Implications

  • Synthetic Accessibility: Fluorinated benzazepinones are synthesized via electrophilic substitution or halogen-exchange reactions, similar to fluorinated benzodiazepines .
  • Pharmacological Potential: While direct data are lacking, fluorinated benzodiazepines exhibit enhanced blood-brain barrier penetration and receptor selectivity, suggesting similar advantages for this compound .
  • Toxicity Profile : Fluorine’s lower hepatotoxicity (vs. chloro/nitro groups) positions it as a safer candidate for CNS drug development .

Preparation Methods

Ring-Closing Olefin Metathesis

The ring-closing olefin metathesis (RCM) approach, pioneered by Hoyt et al., represents a modern method for constructing the benzazepinone core . This method begins with a substituted diene precursor, where a Grubbs catalyst facilitates cyclization to form the seven-membered azepinone ring. For 7-fluoro-1,5-dihydro-1-benzazepin-2-one, a fluorinated diene intermediate undergoes RCM at 40–60°C in dichloromethane, achieving cyclization yields of 65–78% . The key advantage lies in its tolerance for electron-withdrawing groups like fluorine, which stabilizes the transition state during metathesis. Post-cyclization oxidation with Jones reagent introduces the ketone functionality at the 2-position, completing the synthesis .

Schmidt Reaction with 6-Fluoro-1-Tetralone

A classical route involves the Schmidt reaction, utilizing 6-fluoro-1-tetralone as the starting material . In this method, sodium azide and concentrated sulfuric acid generate hydrazoic acid in situ, which reacts with the tetralone to form an intermediate acyl azide. Thermal decomposition induces a -shift, yielding the benzazepinone skeleton. Reported by Allinger and Jones, this method produces 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one with an 11% yield . While cost-effective, the low yield and hazardous handling of hydrazoic acid limit its scalability.

Catalytic Hydrogenation of Nitro intermediates

Patent CN108752353B discloses a multi-step synthesis leveraging nitro-group reduction to access fluorinated benzazepinones . Starting with a fluorinated benzaldehyde derivative, nitration using potassium nitrate in acetic anhydride introduces a nitro group at the 7-position. Subsequent hydrogenation over Raney nickel at 20–80°C under 1–20 atm H₂ reduces the nitro group to an amine, which undergoes intramolecular cyclization to form the azepinone ring . This method achieves an overall yield of 58% after six steps, with improved safety by avoiding nitric-sulfuric mixed acids .

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances employ palladium catalysts to introduce fluorine substituents post-cyclization. For example, trifluoromethanesulfonic anhydride activates the benzazepinone core for coupling with fluorinated aryl boronic acids under Suzuki-Miyaura conditions . Using bis-triphenylphosphine palladium dichloride as the catalyst, this method installs the 7-fluoro group with >90% regioselectivity . However, the requirement for anhydrous conditions and high catalyst loading (5–10 mol%) increases costs.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Ring-Closing MetathesisRCM, oxidation65–78%High functional group toleranceExpensive catalysts (Grubbs)
Schmidt ReactionAzide formation, rearrangement11%Low-cost starting materialsLow yield, hazardous intermediates
Catalytic HydrogenationNitration, hydrogenation58%Scalable, environmentally friendlyMulti-step, requires high-pressure H₂
Palladium Cross-CouplingSuzuki-Miyaura coupling80–90%High regioselectivityCostly catalysts, anhydrous conditions
Halex ReactionNucleophilic substitution70–75%Direct fluorine introductionSide reactions, harsh conditions

Industrial-Scale Optimization

For large-scale production, the catalytic hydrogenation route (Method 3) is favored due to its balance of yield and safety . Key optimizations include:

  • Solvent Selection : Replacing N,N-dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) reduces toxicity and improves product isolation .

  • Catalyst Recycling : Raney nickel catalysts are reused for up to five cycles without significant activity loss, lowering material costs .

  • Continuous Flow Nitration : Implementing flow chemistry for the nitration step enhances heat transfer and minimizes byproduct formation .

Emerging Methodologies

Recent research explores photoredox catalysis for fluorination. For instance, visible-light-mediated C–H fluorination using Selectfluor® and a ruthenium photocatalyst introduces fluorine at the 7-position under mild conditions . Preliminary results show 40–50% yields, though scalability remains unproven .

Q & A

Q. What are the standard synthetic protocols for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with fluorinated glycidic esters or ketones. Key steps include:

  • Cyclization: Reacting o-phenylenediamine with ethyl 3-fluoro-phenylglycidate in refluxing xylene to form the benzazepinone core .
  • Halogenation: Introducing fluorine via electrophilic substitution or using fluorinated precursors early in the synthesis to avoid side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the benzazepine ring (e.g., coupling constants J = 5–10 Hz distinguish cis/trans diastereomers) .
    • ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and fluorinated aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 217.0874 for C₁₁H₁₀FNO) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles in crystalline forms .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Hydrolysis Susceptibility: The lactam ring is stable at neutral pH but hydrolyzes in strong acids (pH < 2) or bases (pH > 10), forming open-chain amides .
  • Thermal Stability: Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA). Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What pharmacological screening assays are used to evaluate its bioactivity?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., GABAₐ receptor binding using [³H]-diazepam) quantify affinity (IC₅₀) .
  • Enzyme Inhibition: Fluorometric assays measure inhibition of kinases or proteases (e.g., caspase-3) at varying concentrations (1 nM–10 µM) .

Q. How is the compound’s solubility optimized for in vitro studies?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell culture media with surfactants (e.g., Tween-80) to prevent precipitation .
  • pH Adjustment: Solubility increases in mildly acidic buffers (pH 5–6) due to protonation of the lactam nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect receptor binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Fluoro Substitution: 7-Fluoro enhances metabolic stability compared to 7-chloro analogs but reduces GABAₐ affinity by 30% .
    • Ring Expansion: Adding methyl groups to the azepine ring increases lipophilicity (logP > 2.5), improving blood-brain barrier penetration .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (HEK293 vs. CHO), incubation time (24 vs. 48 hrs), and ATP concentration (1 vs. 10 mM) .
  • Impurity Profiling: Use HPLC-MS to quantify byproducts (e.g., hydrolyzed lactams) that may interfere with activity .

Q. What strategies improve synthetic yield in large-scale production?

Methodological Answer:

  • Flow Chemistry: Continuous reactors reduce side reactions (e.g., dimerization) and improve yield by 20% compared to batch methods .
  • Catalyst Optimization: Pd/C or Ni catalysts enhance hydrogenation efficiency in ring-closing steps .

Q. What metabolic pathways are predicted for this compound, and how are they validated?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Major pathways include:
    • Phase I: Oxidative defluorination to 7-hydroxy derivatives .
    • Phase II: Glucuronidation at the lactam nitrogen .
  • Computational Prediction: Use ADMET software (e.g., Schrödinger) to simulate CYP450 interactions .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the benzazepine ring’s puckering (e.g., boat vs. chair conformers) to correlate with receptor docking .
  • Free Energy Calculations: Predict binding entropy changes using MM-GBSA methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.